Amylin, human, free acid is a peptide hormone co-secreted with insulin from the pancreatic beta cells. It plays a crucial role in glucose metabolism and regulation of appetite. Amylin is composed of 37 amino acids and is structurally similar to calcitonin, another peptide hormone. It functions to slow gastric emptying, promote satiety, and inhibit glucagon secretion, which collectively helps to maintain blood glucose levels.
Amylin is synthesized in the pancreatic islets of Langerhans, specifically in the beta cells. It is released into the bloodstream alongside insulin in response to food intake, particularly after meals rich in carbohydrates.
Amylin belongs to a class of hormones known as neuroendocrine peptides. It is categorized under the family of calcitonin gene-related peptides and shares structural similarities with other peptides in this family.
The synthesis of human amylin can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology.
Both methods require careful optimization of conditions such as temperature, pH, and reaction times to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography and mass spectrometry are often employed to confirm the identity and purity of synthesized amylin.
Human amylin consists of 37 amino acids arranged in a specific sequence that contributes to its biological activity. The structure can be described as follows:
The molecular weight of human amylin is approximately 4,200 Daltons. Its sequence includes several hydrophobic residues that facilitate aggregation under certain conditions, leading to amyloid fibril formation associated with diabetes complications.
Amylin undergoes several chemical reactions that are essential for its function:
These reactions can be studied using techniques such as circular dichroism spectroscopy for secondary structure analysis and fluorescence microscopy for observing fibril formation.
Amylin exerts its effects through several mechanisms:
Studies have shown that administration of amylin analogs can improve glycemic control in patients with type 2 diabetes by mimicking these physiological actions.
Relevant data indicate that amylin's stability can be affected by factors such as concentration and presence of other solutes.
Amylin (islet amyloid polypeptide, IAPP) originates as an 89-amino acid preprohormone encoded on chromosome 12 in humans. Following translation, the 22-residue N-terminal signal peptide (amino acids 1-22: MGILKLQVFLIVLSVALNHLKA) is co-translationally cleaved in the endoplasmic reticulum (ER), yielding a 67-amino acid proamylin (proIAPP) peptide [3]. This initial processing event facilitates translocation into the ER lumen and is critical for subsequent maturation steps. Within the oxidizing environment of the ER, a conserved disulfide bond forms between Cys² and Cys⁷, creating a rigid loop structure essential for biological activity and structural stability [3] [6].
Proamylin is transported to the trans-Golgi network and packaged into immature secretory granules, where acidic pH and specific enzymatic machinery drive further proteolytic processing. The maturation cascade involves four sequential steps: (1) Endoproteolytic cleavage at dibasic residues by proprotein convertases; (2) Exoproteolytic trimming by carboxypeptidase E; (3) C-terminal amidation via peptidylglycine α-amidating monooxygenase (PAM). The final product is the 37-residue, C-terminally amidated, disulfide-bonded mature amylin hormone (sequence: KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH₂), stored in secretory granules for co-release with insulin upon β-cell stimulation [1] [3].
Table 1: Key Enzymatic Cleavage Sites in Human Proamylin Maturation
Proamylin Region | Cleavage Site | Enzyme Responsible | Resulting Fragment |
---|---|---|---|
N-terminal | Lys¹¹-Arg¹² (TPIESHQVEKR↓) | Proprotein Convertase 2 (PC2) | Removal of 11 N-terminal residues |
C-terminal | Lys⁵¹-Arg⁵² (VGSNTYG↓KR) | Proprotein Convertase 1/3 (PC1/3) | Removal of 16 C-terminal residues |
C-terminal basic residues | Arg⁵², Lys⁵³ | Carboxypeptidase E (CPE) | Exposure of C-terminal Gly³⁸ |
C-terminal modification | Gly³⁸ | Peptidylglycine α-amidating monooxygenase (PAM) | Conversion of Gly³⁸ to amidated Tyr³⁷ |
The proprotein convertases PC1/3 and PC2 exhibit distinct but partially overlapping specificities in proamylin processing. PC2 predominantly cleaves at the N-terminal dibasic site (Lys¹¹-Arg¹²↓), while PC1/3 primarily targets the C-terminal dibasic site (Lys⁵¹-Arg⁵²↓) within proamylin [1] [3]. Both enzymes belong to the subtilisin-like serine protease family and require acidic pH (≈5.5-6.0) within immature secretory granules for optimal activity. Although PC1/3 demonstrates higher efficiency at the C-terminal site and PC2 at the N-terminal site, in vitro studies indicate cross-reactivity, suggesting compensatory mechanisms under physiological conditions [1].
Following endoproteolysis, the newly exposed C-terminal basic residues (Lys⁵², Arg⁵³) are sequentially removed by carboxypeptidase E (CPE), a zinc-dependent exopeptidase. This action generates the obligatory glycine-extended intermediate termed "amylin free acid" (sequence: KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-Gly³⁸-OH). This intermediate serves as the direct substrate for the final maturation step [1] [3] [6].
The terminal modification is executed by the peptidylglycine α-amidating monooxygenase (PAM) complex, a two-enzyme system located within secretory granules. PAM first hydroxylates the C-terminal glycine of amylin free acid, followed by lyase cleavage, yielding the amidated Tyr³⁷ and releasing glyoxylate. This amidation is critical for amylin's biological activity, particularly its high-affinity binding to amylin receptors in the brainstem [3] [6]. The disulfide bond (Cys²-Cys⁷) remains intact throughout these processing steps, stabilized within the granule's oxidizing environment.
In Type 2 Diabetes Mellitus (T2DM), increased metabolic demand creates β-cell stress characterized by insulin resistance-induced hypersecretion of both proinsulin and proamylin. This secretory overload overwhelms the enzymatic processing capacity within immature secretory granules, leading to impaired N-terminal cleavage of proamylin by PC2. Consequently, incompletely processed proamylin intermediates accumulate, particularly the glycine-extended amylin free acid (IAPP-Gly³⁸-OH) [1] [3].
Table 2: Proamylin Processing Intermediates and Amyloidogenic Potential
Peptide Form | Structural Features | Relative Amyloidogenicity (pH 6, 37°C) | Association with T2DM Pathology |
---|---|---|---|
Proamylin (1'-67') | Dibasic sites intact, Disulfide bonded | Low | Forms initial aggregation nuclei |
Amylin+NT (1'-50') | N-terminal extension present | Low-Medium | Detected in intracellular deposits |
Amylin free acid (1-37-Gly) | Disulfide bonded, C-terminal Gly exposed | Medium | Key accumulating intermediate |
Mature Amylin (1-37-NH₂) | C-terminal amidated, Disulfide bonded | High | Major component of extracellular amyloid |
Reduced Amylin | Disulfide bond reduced | Medium-High | Not naturally occurring |
Biophysical studies reveal that while mature amidated amylin is highly amyloidogenic under conditions mimicking the secretory granule (pH 6.0, 37°C), the free acid form exhibits significantly reduced aggregation kinetics. Despite this reduced propensity, the free acid intermediate plays a critical role in T2DM pathogenesis through two mechanisms: First, it serves as a substrate for aberrant aggregation when its concentration increases due to impaired conversion to amidated amylin. Second, its accumulation reflects broader impairment in prohormone convertase activity (particularly PC2), leading to increased proportions of unprocessed or partially processed proamylin [1] [3].
The accumulation of proIAPP and the free acid intermediate creates a permissive environment for intracellular amyloid formation. These partially processed peptides can act as seeds for amyloid fibril nucleation, particularly under the acidic, high-calcium conditions of stressed β-cell secretory granules. In vitro aggregation assays demonstrate that although full-length amidated human amylin forms amyloid fibrils most rapidly, processing intermediates like the free acid form also undergo concentration-dependent aggregation, albeit with longer lag phases [1]. Crucially, intracellular amyloid deposits in diabetic islets contain significant quantities of these processing intermediates, suggesting their direct involvement in β-cell toxicity [1] [3].
The pathological cascade involves amyloid-induced β-cell apoptosis through membrane disruption, endoplasmic reticulum stress, and mitochondrial dysfunction. As β-cell mass declines, the metabolic burden on remaining cells intensifies, creating a vicious cycle of increasing proamylin production, worsening processing defects, and accelerated amyloid deposition. This ultimately manifests as the progressive β-cell failure characteristic of advanced T2DM [1] [3].
Table 3: Enzymatic Deficiencies in Proamylin Processing During T2DM
Enzyme | Normal Function | Deficiency in T2DM | Consequence |
---|---|---|---|
PC2 | Cleaves N-terminal (Lys¹¹-Arg¹²) of proamylin | Reduced activity/overwhelmed by hypersecretion | Accumulation of N-terminally extended intermediates |
PC1/3 | Cleaves C-terminal (Lys⁵¹-Arg⁵²) of proamylin | Partially compromised | Reduced C-terminal cleavage efficiency |
CPE | Removes C-terminal Lys/Arg residues | Secondary impairment | Delayed generation of glycine-extended substrate for PAM |
PAM | Catalyzes C-terminal amidation | Substrate (amylin free acid) accumulation | Increased proportion of non-amidated amylin |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5